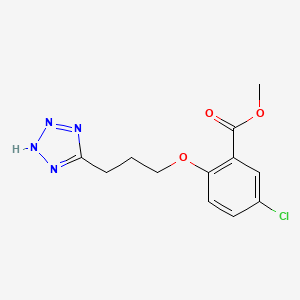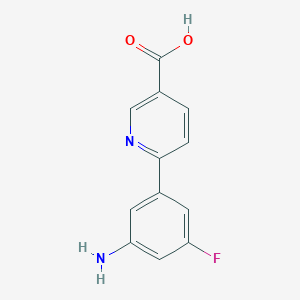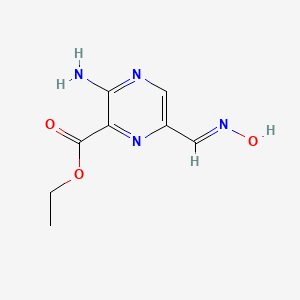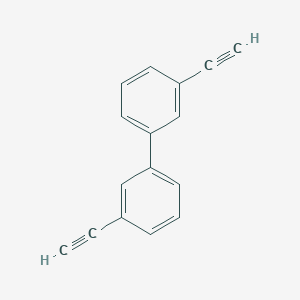
N-(2-(4-Fluorophenyl)acetyl)-3-phenylpropiolamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-Fluorophenyl)acetyl)-3-phenylpropiolamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, an acetyl group, and a phenylpropiolamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-Fluorophenyl)acetyl)-3-phenylpropiolamide typically involves the following steps:
Formation of the Fluorophenylacetyl Intermediate: This step involves the acylation of 4-fluoroaniline with acetic anhydride in the presence of a catalyst such as pyridine to form 4-fluoroacetanilide.
Coupling with Phenylpropiolamide: The 4-fluoroacetanilide is then coupled with phenylpropiolamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
化学反应分析
Types of Reactions
N-(2-(4-Fluorophenyl)acetyl)-3-phenylpropiolamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
N-(2-(4-Fluorophenyl)acetyl)-3-phenylpropiolamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
作用机制
The mechanism of action of N-(2-(4-Fluorophenyl)acetyl)-3-phenylpropiolamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the acetyl and propiolamide groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-(4-Fluorophenyl)acetamide: Similar in structure but lacks the propiolamide moiety.
3-Phenylpropiolamide: Lacks the fluorophenylacetyl group.
N-(2-(4-Bromophenyl)acetyl)-3-phenylpropiolamide: Similar structure with a bromine atom instead of fluorine.
Uniqueness
N-(2-(4-Fluorophenyl)acetyl)-3-phenylpropiolamide is unique due to the presence of both the fluorophenyl and propiolamide groups, which confer distinct chemical and biological properties. The fluorine atom can enhance metabolic stability and binding affinity, making this compound particularly interesting for drug development and other applications.
属性
分子式 |
C17H12FNO2 |
|---|---|
分子量 |
281.28 g/mol |
IUPAC 名称 |
N-[2-(4-fluorophenyl)acetyl]-3-phenylprop-2-ynamide |
InChI |
InChI=1S/C17H12FNO2/c18-15-9-6-14(7-10-15)12-17(21)19-16(20)11-8-13-4-2-1-3-5-13/h1-7,9-10H,12H2,(H,19,20,21) |
InChI 键 |
ZPBCMBPLXDTHNK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC(=O)NC(=O)CC2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,5S)-1-{[(2S,5S)-2,5-Diethylpyrrolidin-1-yl]methylene}-2,5-diethylpyrrolidinium](/img/structure/B13092483.png)
![1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B13092493.png)

![Methyl 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate](/img/structure/B13092505.png)
![(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperidine;hydrochloride](/img/structure/B13092506.png)




![7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13092523.png)
![{2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13092529.png)

![2-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13092537.png)

